molecular formula C14H12ClF3N2O2 B12449573 3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 771522-83-9

3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B12449573
CAS No.: 771522-83-9
M. Wt: 332.70 g/mol
InChI Key: QRNXQIFHEBSRHA-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound that features a furan ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and an amino-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 2-chloro-5-(trifluoromethyl)phenyl group through electrophilic aromatic substitution. The final step involves the addition of the amino-propanamide group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-trifluoromethylpyridine: Shares the trifluoromethyl and chloro substituents but has a pyridine ring instead of a furan ring.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an amino group but lacks the furan ring and the chloro substituent.

Uniqueness

3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanamide is unique due to its combination of a furan ring with a 2-chloro-5-(trifluoromethyl)phenyl group and an amino-propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

771522-83-9

Molecular Formula

C14H12ClF3N2O2

Molecular Weight

332.70 g/mol

IUPAC Name

3-amino-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C14H12ClF3N2O2/c15-9-2-1-7(14(16,17)18)5-8(9)11-3-4-12(22-11)10(19)6-13(20)21/h1-5,10H,6,19H2,(H2,20,21)

InChI Key

QRNXQIFHEBSRHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(CC(=O)N)N)Cl

Origin of Product

United States

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